artoindonesianin A artoindonesianin A Artoindonesianin A is a member of pyranoxanthones.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1870365
InChI: InChI=1S/C35H38O7/c1-17(2)9-8-10-18(3)11-12-20-30-19(13-14-34(4,5)41-30)28(38)27-29(39)21-15-22-25-26(32(21)40-31(20)27)23(36)16-24(37)33(25)42-35(22,6)7/h9,11,13-14,16,22,36-38H,8,10,12,15H2,1-7H3/b18-11+
SMILES:
Molecular Formula: C35H38O7
Molecular Weight: 570.7 g/mol

artoindonesianin A

CAS No.:

Cat. No.: VC1870365

Molecular Formula: C35H38O7

Molecular Weight: 570.7 g/mol

* For research use only. Not for human or veterinary use.

artoindonesianin A -

Specification

Molecular Formula C35H38O7
Molecular Weight 570.7 g/mol
IUPAC Name 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-12,21,23-trihydroxy-8,8,18,18-tetramethyl-3,7,19-trioxahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-1(24),2(15),4(13),5,9,11,20,22-octaen-14-one
Standard InChI InChI=1S/C35H38O7/c1-17(2)9-8-10-18(3)11-12-20-30-19(13-14-34(4,5)41-30)28(38)27-29(39)21-15-22-25-26(32(21)40-31(20)27)23(36)16-24(37)33(25)42-35(22,6)7/h9,11,13-14,16,22,36-38H,8,10,12,15H2,1-7H3/b18-11+
Standard InChI Key QBDLPAZRIQKEQK-WOJGMQOQSA-N
Isomeric SMILES CC(=CCC/C(=C/CC1=C2C(=C(C3=C1OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C=CC(O2)(C)C)/C)C
Canonical SMILES CC(=CCCC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C=CC(O2)(C)C)C)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

Artoindonesianin A is characterized by the molecular formula C₃₅H₃₈O₇ with a molecular weight of 570.7 g/mol . The compound features a complex heterocyclic structure that contributes to its biological activities. Table 1 summarizes the key molecular properties of artoindonesianin A.

Table 1: Key Molecular Properties of Artoindonesianin A

PropertyValue
Molecular FormulaC₃₅H₃₈O₇
Molecular Weight570.7 g/mol
Physical StateSolid
Creation Date in Database2006-10-25
Last Modified2025-04-05

Chemical Structure and IUPAC Nomenclature

The IUPAC name for artoindonesianin A is 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-12,21,23-trihydroxy-8,8,18,18-tetramethyl-3,7,19-trioxahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-1(24),2(15),4(13),5,9,11,20,22-octaen-14-one . This complex nomenclature reflects the intricate structure of the compound, which includes multiple ring systems and functional groups.

The structure contains a prenyl side chain (3,7-dimethylocta-2,6-dienyl group) attached to a complex polycyclic framework with three hydroxy groups (at positions 12, 21, and 23) and a ketone functional group . The compound's structural complexity is further characterized by its InChI identifier: InChI=1S/C35H38O7/c1-17(2)9-8-10-18(3)11-12-20-30-19(13-14-34(4,5)41-30)28(38)27-29(39)21-15-22-25-26(32(21)40-31(20)27)23(36)16-24(37)33(25)42-35(22,6)7/h9,11,13-14,16,22,36-38H,8,10,12,15H2,1-7H3/b18-11+ .

Isolation and Source

Natural Sources

Artoindonesianin A was originally isolated from the root of Artocarpus champeden (Moraceae family), a plant species endemic to Indonesia . This tropical tree is widely distributed throughout Southeast Asia and has been traditionally used in folk medicine for various therapeutic purposes. The isolation of artoindonesianin A represents part of the ongoing exploration of bioactive compounds from Indonesian tropical rainforest plants .

Isolation Procedure

The isolation of artoindonesianin A involved bioassay-guided fractionation of the root extract of Artocarpus champeden. The compound was isolated alongside artoindonesianin B and the previously known artonin A . The isolation process typically involves extraction with organic solvents followed by various chromatographic techniques to obtain the pure compound. This methodical approach to natural product isolation has been instrumental in discovering novel bioactive compounds from the Artocarpus genus .

Structural Elucidation

Spectroscopic Analysis

The structure of artoindonesianin A was determined through comprehensive spectroscopic analyses, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR . These spectroscopic techniques provided critical information about the molecular framework, functional groups, and stereochemistry of the compound. Researchers also employed comparative analysis with related known compounds to confirm structural assignments .

Biological Activities

Mechanism of Action

  • Induction of apoptosis (programmed cell death)

  • Cell cycle arrest

  • Inhibition of cancer cell proliferation

  • Modulation of cell signaling pathways

For instance, the related compound artonin E has been shown to trigger TRAIL (tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis of cancer cells , suggesting that artoindonesianin A might operate through similar molecular pathways.

Relationship to Other Artoindonesianins

Family of Artoindonesianins

Artoindonesianin A belongs to a growing family of compounds isolated from various Artocarpus species. This family includes artoindonesianins B, C, E1, L, P, and others, all exhibiting structural similarities but distinct chemical and biological properties . Table 2 summarizes some key members of the artoindonesianin family.

Table 2: Selected Members of the Artoindonesianin Family

CompoundMolecular FormulaSourceNotable Biological Activity
Artoindonesianin AC₃₅H₃₈O₇A. champedenCytotoxic against P-388 leukemia cells
Artoindonesianin BC₁₉H₁₈O₄*A. champedenCytotoxic against P-388 leukemia cells
Artoindonesianin CNot specified in search resultsA. teysmaniiNot specified in search results
Artoindonesianin PC₂₀H₁₆O₇A. lanceifoliusCytotoxic against human murine leukemia cells
Artoindonesianin LNot specified in search resultsA. rotundaSignificant cytotoxicity against P-388 cells

*Molecular formula for Artoindonesianin B derived from search result

Structural Relationships

The artoindonesianins share common structural features, typically including prenylated flavonoid frameworks with variations in substitution patterns and ring systems. These structural relationships provide insights into the biosynthetic pathways operating in Artocarpus species. The prenylation patterns, in particular, are often associated with enhanced biological activities compared to non-prenylated flavonoids .

Research Significance and Future Directions

Contribution to Natural Product Chemistry

The discovery and characterization of artoindonesianin A have contributed significantly to our understanding of the chemical diversity present in the Artocarpus genus. This compound represents part of the "chamodiversity" (chemical diversity) of Indonesian tropical rainforest plants, highlighting the importance of these ecosystems as sources of novel bioactive compounds .

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